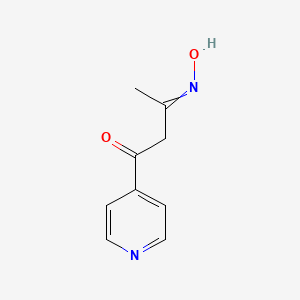![molecular formula C14H8Cl2O4 B13820794 5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS No. 20872-11-1](/img/structure/B13820794.png)
5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Dichlorobiphenyl-2,2’-dicarboxylic acid is a chemical compound with the molecular formula C14H8Cl2O4 It is a derivative of biphenyl, where two chlorine atoms are substituted at the 5 and 5’ positions, and two carboxylic acid groups are substituted at the 2 and 2’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dichlorobiphenyl-2,2’-dicarboxylic acid typically involves the chlorination of biphenyl followed by carboxylation. One common method is the direct chlorination of biphenyl using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 5,5’-dichlorobiphenyl is then subjected to carboxylation using carbon dioxide under high pressure and temperature in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of 5,5’-Dichlorobiphenyl-2,2’-dicarboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and carboxylation. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Dichlorobiphenyl-2,2’-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,5’-Dichlorobiphenyl-2,2’-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 5,5’-Dichlorobiphenyl-2,2’-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with amino acid residues in proteins, affecting their structure and function. The chlorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5,5’-Dibromobiphenyl-2,2’-dicarboxylic acid: Similar structure but with bromine atoms instead of chlorine.
5,5’-Diiodobiphenyl-2,2’-dicarboxylic acid: Similar structure but with iodine atoms instead of chlorine.
5,5’-Difluorobiphenyl-2,2’-dicarboxylic acid: Similar structure but with fluorine atoms instead of chlorine.
Uniqueness
5,5’-Dichlorobiphenyl-2,2’-dicarboxylic acid is unique due to the presence of chlorine atoms, which impart distinct chemical properties such as increased reactivity and potential for halogen bonding. These properties make it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
20872-11-1 |
|---|---|
Fórmula molecular |
C14H8Cl2O4 |
Peso molecular |
311.1 g/mol |
Nombre IUPAC |
2-(2-carboxy-5-chlorophenyl)-4-chlorobenzoic acid |
InChI |
InChI=1S/C14H8Cl2O4/c15-7-1-3-9(13(17)18)11(5-7)12-6-8(16)2-4-10(12)14(19)20/h1-6H,(H,17,18)(H,19,20) |
Clave InChI |
YSILFGANTSUQDT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone](/img/structure/B13820724.png)
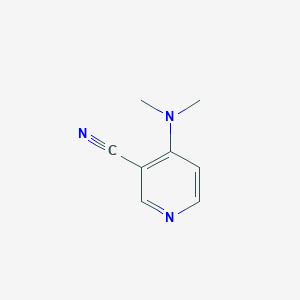
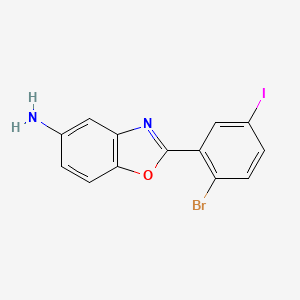
![[(1R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B13820748.png)


![2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B13820765.png)
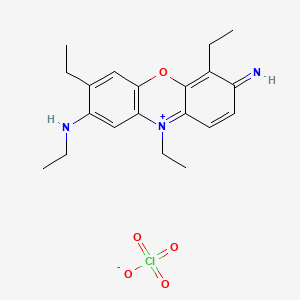
![(1alpha,3alpha,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B13820775.png)
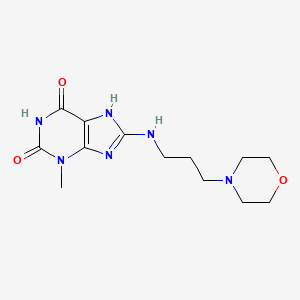
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13820780.png)
![(2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide](/img/structure/B13820785.png)
